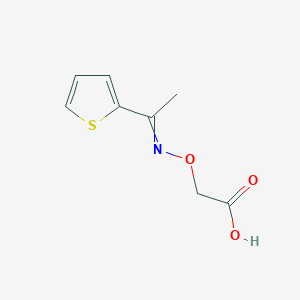

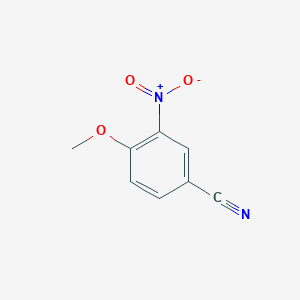

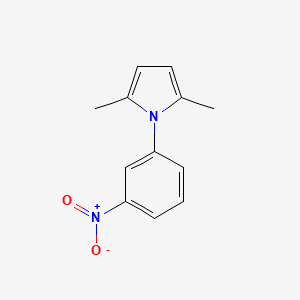

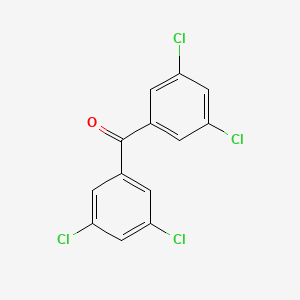

2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid" is closely related to the class of compounds discussed in the provided papers, which are α-methyl-(2-thiophenomethylene) aryloxyacetic acid hydrazides. These compounds have been synthesized and characterized for their potential microbiocidal activities. The studies focus on the interaction of these ligands with metal ions, forming complexes that exhibit enhanced biocidal properties against various plant pathogenic fungi and bacteria .

Synthesis Analysis

The synthesis of the related α-methyl-(2-thiophenomethylene) aryloxyacetic acid hydrazides involves the coordination of the ligand with Cu(II) and Zn(II) metal salts. The process is characterized by various techniques such as elemental analysis, molecular weight determination, molar conductance, magnetic moment, and spectroscopic methods. These techniques help in confirming the formation of the metal complexes and in proposing the octahedral geometry of these complexes .

Molecular Structure Analysis

The molecular structure of the complexes formed by the ligands is described as a conjugate O-N-S tridentate system. This indicates that the ligands coordinate with the metal ions through the oxygen atom of the carbonyl group, the nitrogen atom of the azomethine, and the sulfur atom of the thiophene moiety. The proposed octahedral geometry of the complexes suggests a specific spatial arrangement that could be crucial for their microbiocidal activity .

Chemical Reactions Analysis

The chemical reactions involved in the formation of the metal complexes are not detailed in the provided papers. However, the increase in biocidal activity upon coordination with metal ions suggests that the chemical reactions lead to a change in the electronic structure of the ligands, which may enhance their interaction with microbial targets. The coordination with metal ions could potentially alter the reactivity of the ligands, making them more effective against the pathogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized metal complexes include their molecular weight, molar conductance, and magnetic properties, which are determined through the characterization process. The studies also explore the microbiocidal properties of these compounds, which are enhanced upon coordination with metal ions. The ligands and their metal complexes show activity against plant pathogenic fungi such as Alternaria alternata, Rhizoctonia solani, Colletotrichum capsicum, and Glomeralla cingulata, as well as against gram-positive and gram-negative bacteria, including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds as microbiocides .

科学的研究の応用

Scientific Research Applications of Thiophene Derivatives

Thiophene derivatives are aromatic compounds that include sulfur as a heteroatom. These compounds are found in both natural and synthetic substances with a variety of bioactivities. Thiophene derivatives have been utilized across a wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are currently marketed drugs, such as Cefoxitin, Cephalothin, Cephaloridine, Temocillin, tinoridine, tiaprofenic acid, tenoxicam, suproprofen, and Raltitrexed. Beyond medicinal chemistry, thiophene derivatives also find applications in organic materials due to their electronic properties, serving as intermediates in organic synthesis, and in the production of agrochemicals, flavors, and dyes. The synthesis of thiophene derivatives has seen significant development, with established methods being modified and novel approaches being discovered. The study by D. Xuan (2020) provides an overview of recent advancements in the synthesis of thiophene derivatives, highlighting the diverse applications and ongoing interest in these compounds for further research and development (Xuan, 2020).

特性

IUPAC Name |

2-(1-thiophen-2-ylethylideneamino)oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-6(7-3-2-4-13-7)9-12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCSQJVGJMCOKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC(=O)O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384883 |

Source

|

| Record name | 2-(1-thiophen-2-ylethylideneamino)oxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid | |

CAS RN |

30005-32-4 |

Source

|

| Record name | 2-(1-thiophen-2-ylethylideneamino)oxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30005-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)

![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)